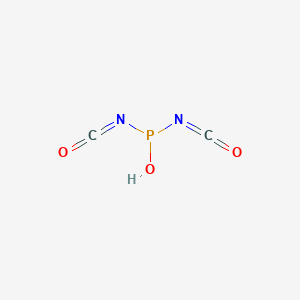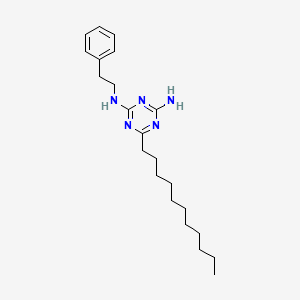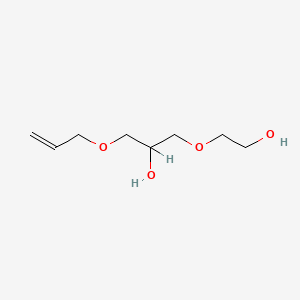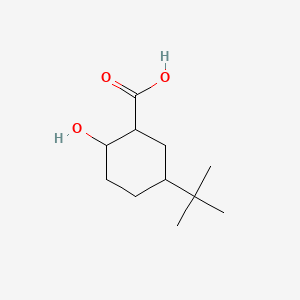![molecular formula C12H20 B14682627 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 26363-33-7](/img/structure/B14682627.png)
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] is a chemical compound characterized by its unique spiro structure, which includes a bicyclo[221]heptane ring system fused to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the use of α-pinene as a starting material. A mixture of palladium(II) acetylacetonate (Pd(acac)₂) and copper(II) chloride (CuCl₂) in 1,2-dimethoxyethane (DME) is stirred under an oxygen atmosphere at 80°C. α-Pinene is then added, and the reaction mixture is stirred for an additional 18 hours. The reaction progress is monitored by gas chromatography (GC). Upon completion, the mixture is worked up by adding water and extracting with a hexane/ethyl acetate mixture. The organic phases are combined, washed with water, dried over magnesium sulfate (MgSO₄), and purified by flash chromatography using hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] exerts its effects involves interactions with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a ligand or inhibitor in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, known for its use in medicinal and aromatic applications.
Bornyl Methyl Ether: 2-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, used in fragrance and flavor industries.
4’,7’,7’-Trimethylspiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane]-3’-one:
Uniqueness
4,7,7-Trimethylspiro[bicyclo[221]heptane-2,1’-cyclopropane] stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Eigenschaften
CAS-Nummer |
26363-33-7 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-10(2)9-4-5-11(10,3)8-12(9)6-7-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
AOPWLZXIGFWLGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(CC23CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


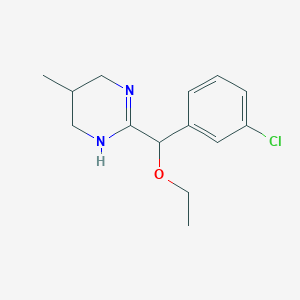
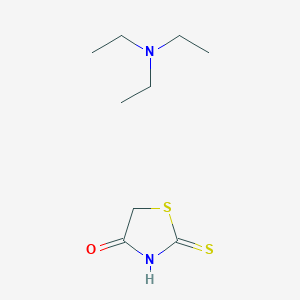
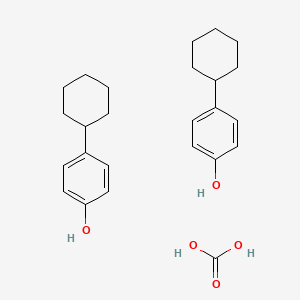
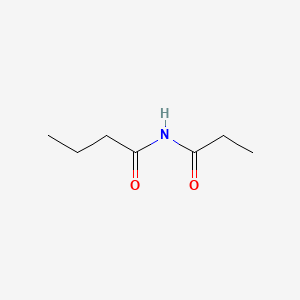



![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
